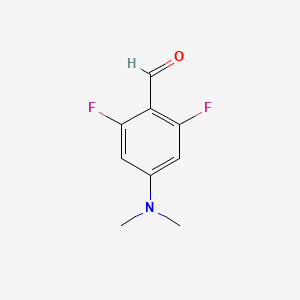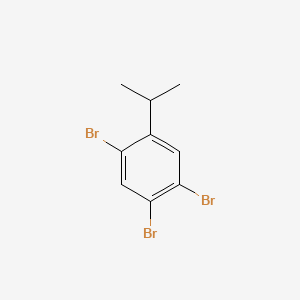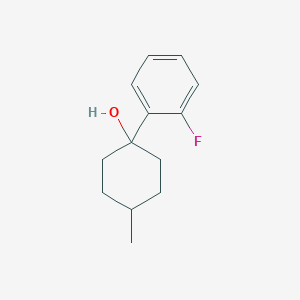
1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a fluorophenyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluorophenylmagnesium bromide from 2-fluorobromobenzene and magnesium in anhydrous ether.
Cyclohexanone Reaction: The Grignard reagent is then reacted with 4-methylcyclohexanone under controlled conditions to form the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as chromium trioxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of 1-(2-Fluorophenyl)-4-methylcyclohexanone.
Reduction: Formation of 1-(2-Fluorophenyl)-4-methylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s overall biological activity and effects.
Vergleich Mit ähnlichen Verbindungen
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
1-(2-Fluorophenyl)-2-propylamine: An amphetamine derivative with stimulant and entactogenic properties.
1-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one: Another fluorinated compound with potential therapeutic applications.
Uniqueness: 1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol is unique due to its specific structural features, including the combination of a fluorophenyl group and a hydroxyl-substituted cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H17FO |
|---|---|
Molekulargewicht |
208.27 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO/c1-10-6-8-13(15,9-7-10)11-4-2-3-5-12(11)14/h2-5,10,15H,6-9H2,1H3 |
InChI-Schlüssel |
IJGMYZLZBHCECZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(C2=CC=CC=C2F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


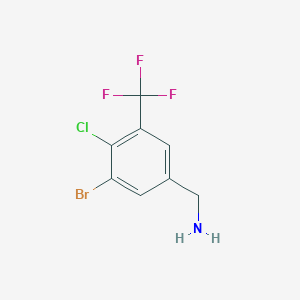
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one](/img/structure/B12088084.png)
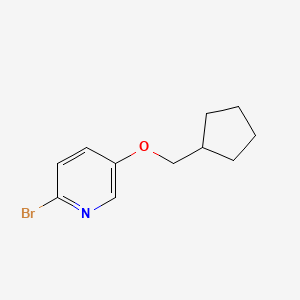




![1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol](/img/structure/B12088126.png)
![tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate](/img/structure/B12088133.png)
![2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B12088139.png)
amine](/img/structure/B12088146.png)
